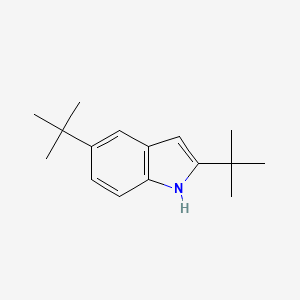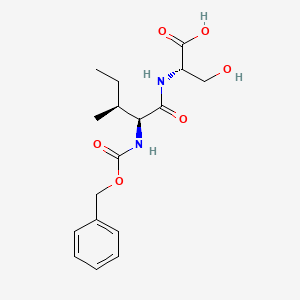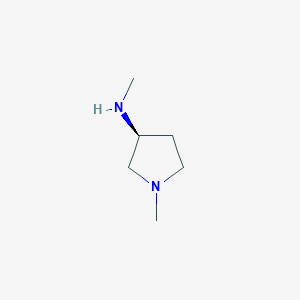
(S)-N,1-Dimethylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N,1-Dimethylpyrrolidin-3-amine, also known as (S)-3-aminomethyl-1,2-dimethylpyrrolidine, is a chiral amine that has gained significant attention in the scientific research community due to its potential application in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
Synthesis of Key Intermediates in Medicinal Chemistry
(S)-N,1-Dimethylpyrrolidin-3-amine is a critical intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, Fleck et al. (2003) demonstrated its role in the preparation of premafloxacin, an antibiotic targeting veterinary pathogens, showcasing the compound's utility in drug development processes (T. Fleck, W. Mcwhorter, Richard N DeKam, B. A. Pearlman, 2003).
Material Science and Polymer Chemistry
In the realm of material science, this compound has been explored as a catalyst or a component in the creation of polyurethane materials. Muuronen et al. (2019) investigated the design principles for developing low-emission polyurethane catalysts, emphasizing the reduction of formaldehyde emissions through structural modifications of tertiary amine catalysts, including pyrrolidine derivatives (Mikko Muuronen, P. Deglmann, Ž. Tomović, 2019).
Environmental Applications
The compound's role extends to environmental applications, notably in the analysis and treatment of water contaminants. Kataoka et al. (2000) identified mutagenic heterocyclic amines in water from the Danube River, including substances structurally related to this compound, underscoring the importance of monitoring and mitigating environmental pollutants (H. Kataoka, T. Hayatsu, G. Hietsch, H. Steinkellner, S. Nishioka, S. Narimatsu, S. Knasmüller, H. Hayatsu, 2000).
Advanced Analytical Techniques
Moreover, advancements in analytical chemistry have seen this compound as a subject of study for developing new methodologies. For example, You et al. (2002) developed a derivatization method for detecting amino compounds in wastewater, highlighting the compound's relevance in improving environmental monitoring techniques (J. You, Weibing Zhang, Qinghe Zhang, Lin Zhang, Chao Yan, Yukui Zhang, 2002).
特性
IUPAC Name |
(3S)-N,1-dimethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGIEJXGCLWRPY-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCN(C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
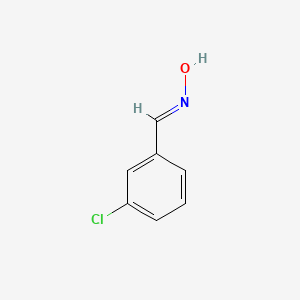

![3-(3,4-dichlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1353267.png)

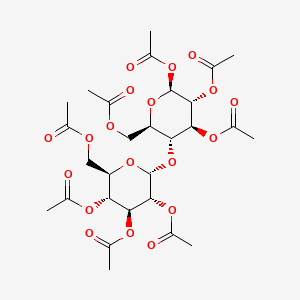
![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-fluorophenyl)-3-oxopropanal O-methyloxime](/img/structure/B1353274.png)
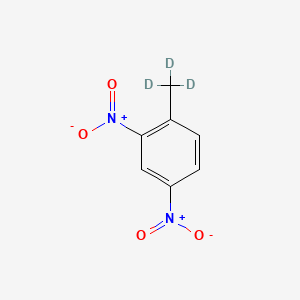
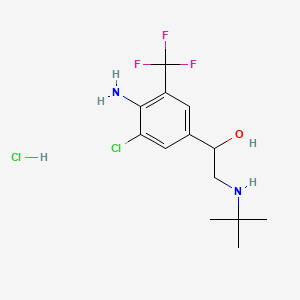
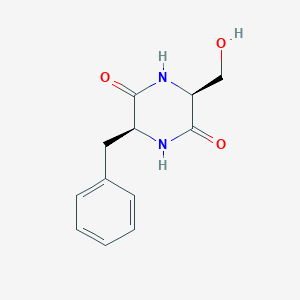
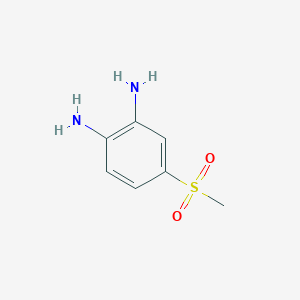
![2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1353294.png)
